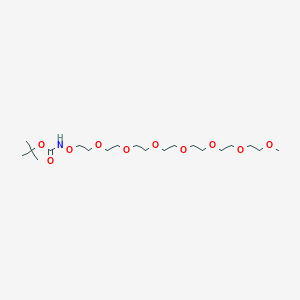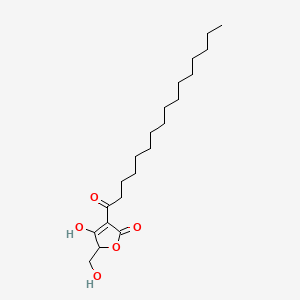
t-Boc-Aminooxy-PEG7-methane
Vue d'ensemble
Description
T-Boc-Aminooxy-PEG7-methane is a PEG-based PROTAC linker . It contains a t-Boc-aminooxy group and a methane group . This compound is used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG7-methane involves the use of a t-Boc-aminooxy group and a methane group . The protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular structure of t-Boc-Aminooxy-PEG7-methane consists of a PEG spacer, a Boc-protected aminooxy functional group, and a methyl group . The molecular weight is 455.6 g/mol and the molecular formula is C20H41NO10 .Chemical Reactions Analysis
T-Boc-Aminooxy-PEG7-methane is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG7-methane has a molecular weight of 455.6 g/mol and a molecular formula of C20H41NO10 . It is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Applications De Recherche Scientifique
1. Chemoselective Conjugation to Proteins
t-Boc-protected aminooxy initiators are used in Atom Transfer Radical Polymerization (ATRP) for synthesizing polymers that can be chemoselectively conjugated to proteins. This method is essential for creating well-defined bioconjugates, which have numerous applications in drug delivery and biomaterial development (Heredia, Tolstyka, & Maynard, 2007).
2. Enhancement of Polymer Properties
t-Boc-Aminooxy-PEG7-methane is used in modifying materials like hexagonal boron nitride (h-BN). By functionalizing h-BN with polyethylene glycol (PEG), its dispersibility and compatibility with other materials, like epoxy resin, are improved, which is beneficial in applications like thermal management (Yang, Sun, Zhang, & Yao, 2021).
3. Protein PEGylation
t-Boc-Aminooxy-PEG7-methane facilitates the PEGylation of proteins, a process used to modify proteins to prolong their residence time in the bloodstream and reduce their immunogenicity. This process is particularly significant in drug development, where PEGylated proteins can serve as more effective therapeutic agents (Mero, Spolaore, Veronese, & Fontana, 2009).
4. Drug Delivery Systems
In the development of drug delivery systems, t-Boc-Aminooxy-PEG7-methane plays a crucial role. For instance, it is used in the preparation of biocompatible magnetic polymer microspheres, which can be employed in targeted drug delivery and phagocytosis efficiency monitoring (Horák, Hlídková, Klyuchivska, Grytsyna, & Stoika, 2017).
5. Surface Modification for Biomedical Applications
t-Boc-Aminooxy-PEG7-methane is involved in surface modifications of materials for biomedical applications. For example, it's used to modify surfaces with properties that resist nonspecific protein adsorption while promoting clot lysing, beneficial in developing blood-contacting medical devices (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).
6. Biocompatible Hydrogels
The molecule is used in creating biocompatible hydrogels that support cell adhesion, which is significant in tissue engineering and regenerative medicine. These hydrogels provide a conducive environment for cell growth and differentiation (Grover, Lam, Nguyen, Segura, & Maynard, 2012).
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBBQGFKPNMZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140224 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG7-methane | |
CAS RN |
2055041-27-3 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)


![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)





